molecular formula C11H16Cl2F3N3 B1469375 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride CAS No. 898271-39-1

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride

Cat. No.: B1469375
CAS No.: 898271-39-1
M. Wt: 318.16 g/mol
InChI Key: UBEIKSYKAJIXAF-UHFFFAOYSA-N
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Description

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, has been discussed in several studies . The synthesis involves various methods and the structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and HRMS .


Physical and Chemical Properties Analysis

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.

Scientific Research Applications

Applications in Synthetic Chemistry

Chiral sulfinamides, like tert-butanesulfinamide, have been extensively used in asymmetric synthesis of N-heterocycles, providing access to piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are significant for their roles in natural product synthesis and development of therapeutics (Philip et al., 2020).

Environmental and Water Treatment

Amine-functionalized sorbents have been highlighted for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The research underscores the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process (Ateia et al., 2019).

Central Nervous System (CNS) Drug Development

Studies have identified functional chemical groups, including piperidine and pyridine derivatives, as lead molecules for synthesizing compounds with potential CNS activity. This research explores the vast heterocyclic chemistry applicable to CNS disorders, indicating the relevance of such structures in developing new therapeutic agents (Saganuwan, 2017).

Antitubercular Activity

Research into the modification of structures related to pyridine derivatives has shown potential in antitubercular (anti-TB) activity. These studies provide a foundation for designing new leads for anti-TB compounds, underscoring the structural motifs' importance in medicinal chemistry (Asif, 2014).

Safety and Hazards

The safety information available indicates that “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Once the targets are identified, it will be possible to map out the biochemical pathways involved .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be dependent on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .

Biochemical Analysis

Biochemical Properties

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering protein conformation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, toxic or adverse effects may be observed, including cell damage and impaired organ function . Threshold effects and dose-response relationships are important considerations in these studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect pathways related to energy production, lipid metabolism, and amino acid synthesis . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17;;/h1-2,7,9H,3-6,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEIKSYKAJIXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl {1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate (1.27 g, 3.68 mmol) in HCl in Dioxane/THF (4M, 1:1; 10 ml) was stirred at rt. After 6.5 h more HCl in Dioxane (4M, 2 ml) was added and the resulting mixture stirred for a further 18 h. The mixture was filtered and the residue was washed with EtOAc to give the title compound (1.04 g, 89%) as a solid. 1H NMR (500 MHz CD3OD): 8.35 (s, 1H), 8.20 (dd, 1H), 7.60 (d, 1H), 4.46 (d, 2H), 3.66-3.56 (m, 1H), 3.48 (td, 2H), 2.28 (d, 2H), 1.90-1.80 (m, 2H); 13C NMR (125 MHz CD3OD): 153.5, 139.2, 136.3, 126.1, 123.9, 121.8, 120.0, 116.2, 115.9, 115.6, 115.3, 113.9, 45.2, 29.1; Mass Spectrum: M+H+ 246.
Name
tert-butyl {1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Dioxane THF
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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